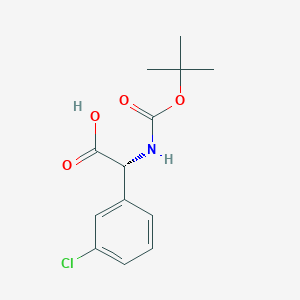

N-Boc-2-(3'-Chlorophenyl)-D-glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

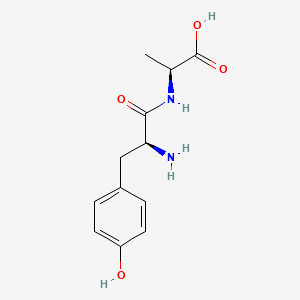

N-Boc-2-(3'-Chlorophenyl)-D-glycine, also known as Boc-D-Chloro-Glycine, is an amino acid derivative commonly used in the synthesis of peptides and proteins. It is a versatile and cost-effective reagent that is widely used in research and laboratory settings.

科学的研究の応用

Native Chemical Ligation at Phenylalanine

- Application : N-Boc amino acids, including variants like N-Boc-2-(3'-Chlorophenyl)-D-glycine, are used in native chemical ligation, a method for protein and peptide synthesis. This process involves the ligation of peptides through a reaction between a peptide-thioester and a cysteine residue at the ligation site. This method was demonstrated in the synthesis of specific peptides, showcasing the utility of N-Boc amino acids in peptide engineering and design (Crich & Banerjee, 2007).

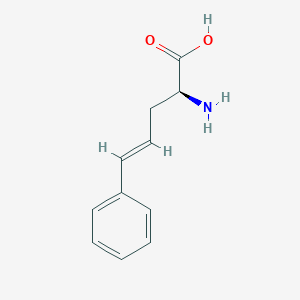

Synthesis of Arylglycines

- Application : Diethyl N-Boc-iminomalonate serves as a stable and highly reactive electrophilic glycine equivalent, reacting with organomagnesium compounds to produce substituted aryl N-Boc-aminomalonates. These are then hydrolyzed to form arylglycines, highlighting the role of N-Boc amino acids in synthesizing structurally diverse amino acids (Calí & Begtrup, 2004).

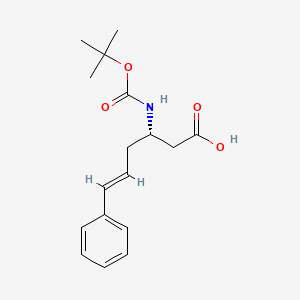

Asymmetric Synthesis of Cyclic α-Amino Acids

- Application : Enantiomerically pure glycine derivatives like tert-butyl (S)-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (Boc-BMI), a compound related to this compound, are used for the asymmetric synthesis of cyclic α-amino acids. These cyclic amino acids have applications in medicinal chemistry and drug design (Mazon & Nájera, 1997).

Peptidomimetics and Modified Amino Acids

- Application : N-Boc-protected amino acids, including variants similar to this compound, are crucial in the design of peptidomimetics, which are molecules mimicking the structure and function of peptides. This is important in drug discovery and development, as these compounds can be used to modulate biological processes (Buczek et al., 2014).

作用機序

Target of Action

The compound is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system

Mode of Action

The compound contains a tert-butyloxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This suggests that the compound may interact with its targets through the Boc group.

Pharmacokinetics

The presence of the boc group may influence these properties, as it can affect the compound’s stability and reactivity .

Result of Action

The compound’s boc group can be selectively deprotected under certain conditions, which may result in changes to the compound’s structure and activity .

Action Environment

The stability of the boc group to various conditions suggests that the compound may be relatively stable under a range of environmental conditions .

特性

IUPAC Name |

(2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMKFLAFNZFBBB-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427445 |

Source

|

| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926641-28-3 |

Source

|

| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1276572.png)

![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)